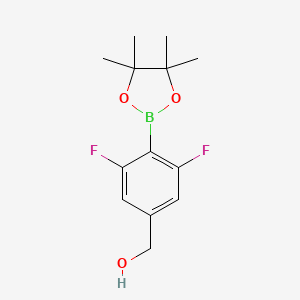
4-Bromoquinoline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromoquinoline-6-carboxamide is a chemical compound with the molecular formula C10H7BrN2O . It has a molecular weight of 251.08 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of quinoline and its analogues, including this compound, has been a subject of interest in industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including Gould–Jacob, FriedländerWissenschaftliche Forschungsanwendungen
Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition : A series of quinoline-8-carboxamides, closely related to 4-Bromoquinoline-6-carboxamide, was designed to inhibit Poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme target in drug design with therapeutic activities in various conditions. The study found that certain substitutions in these compounds increased their potency as PARP-1 inhibitors (Lord et al., 2009).
Synthesis of Quinoline Derivatives : Research on the general synthesis of 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines, which can include structures similar to this compound, demonstrated the utility of 4-haloquinoline intermediates in the synthesis of diverse quinoline compounds (Outt et al., 1998).
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Chloride Channel Potentiation : Sulfamoyl-4-oxoquinoline-3-carboxamides, which are structurally related to this compound, have been identified as potential correctors for defective gating of the DeltaF508-CFTR chloride channel, significant in cystic fibrosis (Suen et al., 2006).
Cholinesterase Inhibitors and Ca Channel Antagonists : The synthesis and biological evaluation of new 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides and carbohydrazides, structurally related to this compound, showed potential as cholinesterase inhibitors and calcium channel antagonists, which can have implications in neurological and cardiovascular conditions (Tomassoli et al., 2011).
Antibacterial Activity : Novel quinoline-6-carboxamides and 2-chloroquinoline-4-carboxamides, akin to this compound, were synthesized and exhibited antibacterial activity against organisms like Escherichia coli and Staphylococcus aureus, suggesting their potential use in antimicrobial therapies (Shivaraj et al., 2013).
Wirkmechanismus
Target of Action
4-Bromoquinoline-6-carboxamide is a derivative of quinoline, a heterocyclic compound that plays a major role in the field of medicinal chemistry . . Quinoline and its derivatives are known to have versatile applications in synthetic organic chemistry and are vital scaffolds for leads in drug discovery .
Biochemical Pathways
Quinoline and its derivatives are known to be involved in various biological and pharmaceutical activities , but the exact pathways and downstream effects of this compound require further investigation.
Eigenschaften
IUPAC Name |
4-bromoquinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-4-13-9-2-1-6(10(12)14)5-7(8)9/h1-5H,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWULJHKDWAWRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1C(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![[catASium®MN(R)Rh], 97%](/img/structure/B6303245.png)
